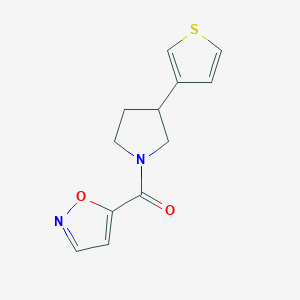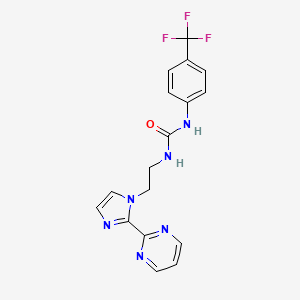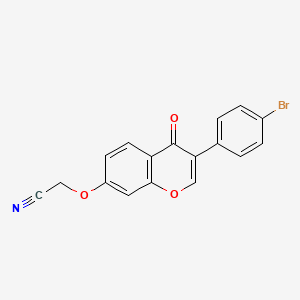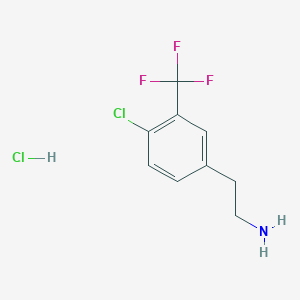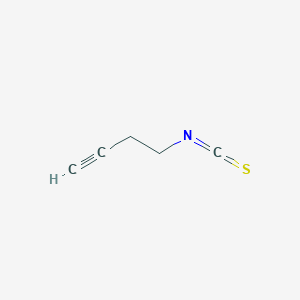
4-Isothiocyanatobut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanatobut-1-yne is a chemical compound with the molecular formula C5H5NS . It has a molecular weight of 111.16 .
Molecular Structure Analysis
The molecular structure of 4-Isothiocyanatobut-1-yne consists of a carbon chain with an isothiocyanate functional group attached . The isothiocyanate group (-N=C=S) is known for its reactivity .Chemical Reactions Analysis
While specific chemical reactions involving 4-Isothiocyanatobut-1-yne are not available, isothiocyanates are known to participate in a variety of chemical reactions. They are involved in redox processes and can form reactive intermediates with short lifetimes, making their study challenging .Physical And Chemical Properties Analysis
4-Isothiocyanatobut-1-yne has a predicted boiling point of 186.2±23.0 °C and a predicted density of 0.88±0.1 g/cm3 .科学的研究の応用
Real-time Monitoring of Cellular Processes
Isothiocyanate-functionalized compounds have been utilized in the development of fluorescent bioprobes for high-specificity and photostability mitochondrion imaging. These probes enable real-time monitoring of cellular processes like mitophagy, highlighting their utility in understanding mitochondrial dynamics and pathology (Zhang et al., 2015).
Photoselectivity and Photoisomerization Studies
The structural versatility of isothiocyanate derivatives has been explored in the study of photoselectivity and photoisomerization mechanisms. These studies are crucial in developing light-responsive materials and understanding molecular behavior under light exposure (Bartocci et al., 2002).
Novel Synthetic Pathways
Isothiocyanate compounds are involved in novel synthetic pathways, such as the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. These reactions expand the toolbox for synthesizing complex organic molecules, demonstrating the utility of isothiocyanates in organic synthesis (Matsumoto et al., 2008).
Cancer Chemoprevention
Isothiocyanates have been identified as effective chemopreventive agents against cancer. Studies demonstrate that isothiocyanates can modify carcinogen metabolism, inhibiting cancer induction in rodent models treated with various carcinogens. This research underscores the potential of isothiocyanates in cancer prevention and therapy (Hecht, 1999; Hecht, 2000).
Health and Disease
The health-promoting effects of glucosinolates and isothiocyanates have been investigated, particularly their beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. These studies contribute to our understanding of how these compounds can be used to improve human health (Dinkova-Kostova & Kostov, 2012).
Enzyme Reactivity Studies
Research on isothiocyanates has also explored their reactivity with human glutathione transferases, revealing insights into their catalytic properties and potential therapeutic applications in detoxifying electrophilic metabolites (Kolm et al., 1995).
Safety And Hazards
4-Isothiocyanatobut-1-yne is classified as dangerous, with hazard statements including H331 (Toxic if inhaled), H227 (Combustible liquid), H319 (Causes serious eye irritation), H311 (Toxic in contact with skin), H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .
将来の方向性
The future directions of synthetic chemistry, including the study of compounds like 4-Isothiocyanatobut-1-yne, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly synthetic processes, and the creation of new molecules and materials to support a better life welfare .
特性
IUPAC Name |
4-isothiocyanatobut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHLVWBWYWAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobut-1-yne | |
CAS RN |
1341389-73-8 |
Source


|
| Record name | 4-isothiocyanatobut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

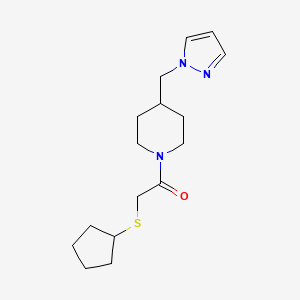
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
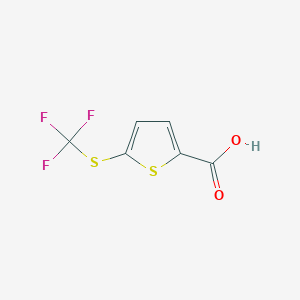
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
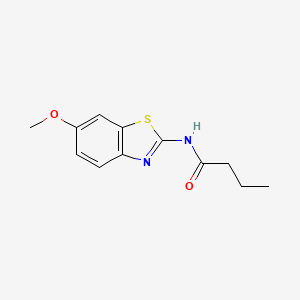
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
